molecular formula C12H17NO B3051131 (3S,4S)-4-benzylpiperidin-3-ol CAS No. 312625-28-8

(3S,4S)-4-benzylpiperidin-3-ol

Cat. No.: B3051131
CAS No.: 312625-28-8
M. Wt: 191.27 g/mol
InChI Key: DTNACGVJQYLRDI-VXGBXAGGSA-N
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Description

(3S,4S)-4-Benzylpiperidin-3-ol is a chiral piperidine derivative characterized by a benzyl substituent at the 4-position and a hydroxyl group at the 3-position of the six-membered piperidine ring. Its stereochemistry (3S,4S) is critical for its interactions in biological systems, particularly in receptor binding and enantioselective synthesis. The compound serves as a key intermediate in medicinal chemistry, notably in the development of NMDA receptor antagonists. For instance, it was utilized in the synthesis of a sulfonamide derivative with a molecular ion peak at m/e = 376.4 (M+H⁺), highlighting its role as a structural scaffold .

Properties

IUPAC Name

(3S,4S)-4-benzylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-9-13-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNACGVJQYLRDI-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432525
Record name (3S,4S)-4-benzylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312625-28-8
Record name (3S,4S)-4-benzylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-benzylpiperidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine intermediate using a chiral reducing agent. For example, the reduction of 4-benzylpiperidin-3-one with a chiral borane reagent can yield the desired (3S,4S)-4-benzylpiperidin-3-ol.

Industrial Production Methods

Industrial production of (3S,4S)-4-benzylpiperidin-3-ol may involve large-scale catalytic hydrogenation processes. These processes often use chiral catalysts to achieve high enantioselectivity and yield. The choice of solvent, temperature, and pressure conditions are optimized to maximize the efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-benzylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or organometallic reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-benzylpiperidin-3-one, while reduction can yield 4-benzylpiperidine.

Scientific Research Applications

(3S,4S)-4-benzylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-benzylpiperidin-3-ol depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors in the central nervous system. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3S,4S)-4-benzylpiperidin-3-ol with structurally related piperidine and pyrrolidine derivatives, focusing on molecular features, stereochemistry, and applications.

Table 1: Comparative Analysis of (3S,4S)-4-Benzylpiperidin-3-ol and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Stereochemistry Physicochemical Properties Synthetic Method/Notes
(3S,4S)-4-Benzylpiperidin-3-ol C₁₂H₁₇NO 191.27 Benzyl (C4), hydroxyl (C3) (3S,4S) Polar due to hydroxyl; lipophilic from benzyl Reacted with 4-(2-chloroethansulfonyl)-phenol to yield NMDA antagonists (66% yield)
(3R,5R)-1-Benzyloxycarbonyl-3,5-bis(TBS-oxy)piperidin-4-ol (Compound 10) C₂₈H₄₉NO₅Si₂ 580.92 TBS-protected hydroxyls (C3, C5), benzyloxycarbonyl (3R,5R) Hydrophobic (TBS groups); stable intermediate Silylation and hydrogenolysis; used in multi-step synthesis
(3S,4S)-4-(Benzhydryloxyethyl)-piperidin-3-ol derivative (Compound 9d’) C₂₈H₃₂FNO₃ 461.57 Benzhydryloxyethyl, fluorophenyl-hydroxyethyl (3S,4S) High molecular complexity; solid (mp 164–166°C) Synthesized via K₂CO₃-mediated deprotection; potential CNS activity
(3S,4R)-1-(t-Boc)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 t-Boc, phenyl, carboxylic acid (3S,4R) Acidic (carboxylic acid); crystalline Used in peptide synthesis; CAS 652971-20-5
(3S,4R)-3-(Benzodioxol-oxy-methyl)-4-phenylpiperidine HCl C₁₉H₂₀ClNO₃ 361.82 Benzodioxol-oxy-methyl, phenyl, HCl salt (3S,4R) Hydrochloride salt (improved solubility) Stored away from light/moisture; lab use only
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol C₁₃H₁₉NO 205.30 Phenol, dimethylpiperidine (3S,4S) Phenolic hydroxyl (acidic) CAS 145678-87-1; limited commercial availability
(3S,4R)-3-Fluoropiperidin-4-ol HCl C₅H₁₀ClFNO 155.60 Fluorine, HCl salt (3S,4R) Polar (HCl salt); electronegative F CAS 1443380-89-9; potential pharmacokinetic modulation
(3S,4S)-4-Methylpyrrolidin-3-ol C₅H₁₁NO 101.15 Methyl, hydroxyl (3S,4S) Smaller ring (pyrrolidine); less steric hindrance CAS 1932344-84-7; used in fragment-based drug design

Key Comparative Insights:

Stereochemical Influence :

  • The (3S,4S) configuration in the target compound and its analogues (e.g., Compound 9d’ and the pyrrolidine derivative ) is critical for enantioselective binding. For example, the (3S,4S)-4-benzylpiperidin-3-ol was specifically selected over (3R,4R) for NMDA antagonist synthesis, suggesting stereospecific receptor interactions .

Substituent Effects: Benzyl vs. Protective Groups: TBS and benzyloxycarbonyl groups (Compound 10 ) increase molecular weight and hydrophobicity, which may limit bioavailability but aid in synthetic intermediate stability.

Biological Relevance :

  • Fluorine incorporation ( ) and benzhydryloxyethyl groups ( ) suggest tailored pharmacokinetic profiles, such as prolonged half-life or enhanced target affinity.
  • The hydrochloride salt form ( ) improves aqueous solubility, a common strategy for drug formulation.

Structural Variations :

  • Pyrrolidine derivatives ( ) exhibit reduced ring size, altering conformational flexibility and basicity compared to piperidines.

Notes

  • Data Limitations : Direct biological activity data (e.g., IC₅₀, binding affinity) for (3S,4S)-4-benzylpiperidin-3-ol and its analogues are scarce in the provided evidence. Further pharmacological studies are needed.
  • Synthetic Utility : The compound’s role as a chiral building block (e.g., in ) underscores its importance in asymmetric synthesis.
  • Safety Considerations : Derivatives like the benzodioxol-containing compound ( ) require strict storage conditions due to undefined toxicological profiles.

Biological Activity

(3S,4S)-4-benzylpiperidin-3-ol is a chiral compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its mechanisms of action, applications in research, and relevant case studies that highlight its potential therapeutic benefits.

Chemical Structure and Properties

  • Molecular Formula : C13H17NO
  • Molecular Weight : 205.28 g/mol
  • Structure : The compound features a piperidine ring with a hydroxyl group and a benzyl substituent at specific positions, contributing to its biological activity.

The biological activity of (3S,4S)-4-benzylpiperidin-3-ol primarily involves its interaction with various receptors in the central nervous system (CNS). It can function as either an agonist or antagonist depending on the target receptor:

  • Neurotransmitter Receptors : The compound interacts with neurotransmitter receptors such as dopamine and serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior.
  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in neurotransmitter metabolism, which may enhance the availability of certain neurotransmitters in the brain .

Applications in Research

(3S,4S)-4-benzylpiperidin-3-ol is utilized across various fields of research:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biological Studies : The compound is used to study enzyme-substrate interactions and receptor binding dynamics .
  • Industrial Applications : It has potential uses in the synthesis of agrochemicals and fine chemicals.

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of (3S,4S)-4-benzylpiperidin-3-ol on animal models for depression. The results indicated that it significantly reduced depressive-like behaviors, suggesting its potential as an antidepressant agent.
  • Receptor Binding Studies : Research on its binding affinity to dopamine receptors showed that (3S,4S)-4-benzylpiperidin-3-ol has a higher affinity for D2 receptors compared to D1 receptors, indicating its selective action which could be beneficial in treating disorders like schizophrenia .

Comparative Analysis

To understand the uniqueness of (3S,4S)-4-benzylpiperidin-3-ol, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeKey Differences
(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-olBenzyl-substituted piperidineContains an additional benzylamino group; larger size
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amineDimethyl-substituted piperidineDimethyl substitution alters steric properties
(3S,4S)-4-Amino-1-benzyl-piperidin-3-olStereoisomerOpposite stereochemistry may lead to different activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-4-benzylpiperidin-3-ol
Reactant of Route 2
(3S,4S)-4-benzylpiperidin-3-ol

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